3,6,9,12,15,18-Hexaoxahexacosan-1-ol

説明

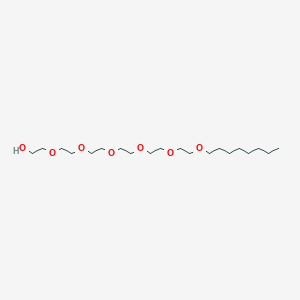

3,6,9,12,15,18-Hexaoxahexacosan-1-ol (IUPAC name), commonly known as hexaethylene glycol monooctyl ether or emulsifier OPE-6, is a nonionic surfactant with the molecular formula C₂₀H₄₂O₇ and a molecular weight of 394.54 g/mol . Its structure consists of a linear octyl group (C₈H₁₇) linked to a hexaethylene glycol chain (6 ethylene oxide (EO) units). This compound exhibits amphiphilic properties, making it effective in emulsification, detergency, and industrial applications . Its NMR data (from derivatives) indicates characteristic peaks for ethylene oxide units (δ ~3.6–4.14 ppm) and alkyl chains (δ ~0.8–1.55 ppm) .

特性

CAS番号 |

4440-54-4 |

|---|---|

分子式 |

C20H42O7 |

分子量 |

394.5 g/mol |

IUPAC名 |

2-[2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C20H42O7/c1-2-3-4-5-6-7-9-22-11-13-24-15-17-26-19-20-27-18-16-25-14-12-23-10-8-21/h21H,2-20H2,1H3 |

InChIキー |

VVSOZSGWKFPDFX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOCCOCCOCCOCCOCCOCCO |

正規SMILES |

CCCCCCCCOCCOCCOCCOCCOCCOCCO |

他のCAS番号 |

4440-54-4 |

製品の起源 |

United States |

科学的研究の応用

Scientific Research Applications

1. Surfactant Properties

- 3,6,9,12,15,18-Hexaoxahexacosan-1-ol is recognized for its surfactant properties. It acts as a nonionic surfactant that can stabilize emulsions and foams. This characteristic is particularly useful in proteomics research where it aids in the solubilization of proteins and other biomolecules during extraction and analysis processes .

2. Solubilization Agent

- The compound's ability to solubilize hydrophobic compounds makes it valuable in various biochemical assays. It facilitates the study of membrane proteins by improving their solubility in aqueous solutions . This property is critical for techniques such as mass spectrometry and chromatography , where sample purity and concentration are paramount.

3. Polymer Science

- In polymer chemistry, this compound serves as a building block for synthesizing new polymers with tailored properties. Its structure allows for modifications that can enhance thermal stability and mechanical strength of polymeric materials .

Industrial Use

1. Emulsifiers in Food and Cosmetics

- Due to its non-toxic nature and effectiveness as an emulsifier, this compound is utilized in the food industry to stabilize emulsions in products such as dressings and sauces. In cosmetics, it is incorporated into formulations to improve texture and stability .

2. Coatings and Adhesives

- The compound is employed in the formulation of coatings and adhesives where its surfactant properties enhance adhesion and spreadability on various surfaces. This application is particularly relevant in the manufacturing of paints and sealants .

Biomedical Applications

1. Drug Delivery Systems

- This compound has been explored as a component in drug delivery systems due to its ability to form micelles that encapsulate hydrophobic drugs. This application is crucial for improving the bioavailability of poorly soluble pharmaceuticals .

2. Antimicrobial Agents

- Research indicates that polyether alcohols can exhibit antimicrobial properties. This opens avenues for developing new antimicrobial agents that could be used in medical devices or topical formulations to prevent infections .

Case Studies

類似化合物との比較

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 3,6,9,12,15,18-Hexaoxahexacosan-1-ol and analogous compounds:

Key Differences and Implications

Alkyl Chain Length and Hydrophobicity: The octyl chain in Hexaoxahexacosan-1-ol provides moderate hydrophobicity, suitable for balancing solubility and surfactant activity . Hexaoxahentriacontan-1-ol (C₁₃ alkyl) exhibits stronger hydrophobic interactions, enhancing its stability in nonpolar environments but reducing water solubility . Hexaoxaoctacosan-1-ol (C₁₀ alkyl) offers intermediate hydrophobicity, often used in specialized detergents .

Ethylene Oxide (EO) Units: Reducing EO units (e.g., Pentaoxahexacosan-1-ol with 5 EO) decreases hydrophilicity, limiting its use in aqueous systems . Triton X-100’s longer EO chain (9–10 units) increases water solubility and micelle formation efficiency, but its branched phenolic group raises environmental toxicity concerns .

Functional Groups :

- Hexaoxaicosane-1,20-diol (a diol) lacks an alkyl chain but has dual -OH groups, making it a flexible polyethylene glycol (PEG) derivative for pharmaceutical and industrial uses .

準備方法

Stepwise Synthesis Protocol

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Polyethylene glycol (hexaethylene glycol) | Starting material providing the ethylene oxide units. |

| 2 | Sodium hydride (NaH) in N,N-dimethylformamide (DMF) | Deprotonates the terminal hydroxyl group, generating a nucleophilic alkoxide intermediate. |

| 3 | Octyl bromide (1-bromooctane) in DMF under inert atmosphere | Alkylation of the alkoxide by nucleophilic substitution to form the octyl ether linkage. |

| 4 | Reaction temperature: 0 to 20 °C | Controlled temperature to optimize reaction rate and minimize side reactions. |

| 5 | Work-up and purification | Isolation of the mono-etherified product by extraction and chromatographic techniques. |

This method is adapted from protocols used in the synthesis of similar polyether alcohols such as 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol, where pentaethylene glycol is alkylated with 1-undecen-11-ylbromide under similar conditions achieving yields up to 96%.

Reaction Scheme Summary

Deprotonation:

$$ \text{HO-(CH}2\text{CH}2\text{O)}6\text{H} + \text{NaH} \rightarrow \text{Na}^+ \text{O}^-\text{-(CH}2\text{CH}2\text{O)}6\text{H} + \text{H}_2 \uparrow $$Alkylation:

$$ \text{Na}^+ \text{O}^-\text{-(CH}2\text{CH}2\text{O)}6\text{H} + \text{Br-C}8\text{H}{17} \rightarrow \text{C}8\text{H}{17}\text{O-(CH}2\text{CH}2\text{O)}6\text{H} + \text{NaBr} $$

Analytical and Purification Considerations

- Inert atmosphere: Use of nitrogen or argon atmosphere is essential to prevent moisture and oxygen interference during the sodium hydride deprotonation step.

- Solvent choice: DMF is preferred for its ability to dissolve both reactants and facilitate the nucleophilic substitution.

- Purification: The product is typically purified by column chromatography or liquid-liquid extraction to separate unreacted starting materials and by-products.

- Yield: High yields (above 90%) are reported for analogous compounds using this approach, indicating efficient conversion and minimal side reactions.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Condition | Reference/Notes |

|---|---|---|

| Base | Sodium hydride (NaH) | Strong base for hydroxyl deprotonation |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent facilitating nucleophilic substitution |

| Alkylating agent | 1-Bromooctane | Provides octyl ether moiety |

| Temperature | 0 to 20 °C | Controlled to optimize reaction kinetics |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation and moisture interference |

| Reaction time | Several hours (typically 2-24 h) | Depends on scale and stirring efficiency |

| Yield | ~90-96% (analogous compounds) | High efficiency reported in related syntheses |

Research Findings and Notes

- The preparation method is well-established for polyether alcohols involving ethylene glycol oligomers and alkyl halides.

- The flexibility of the polyether chain can complicate conformer generation and characterization, but the synthesis remains straightforward with proper control of reaction conditions.

- The method avoids the use of protecting groups by selective mono-alkylation, preserving the terminal hydroxyl group for further functionalization if needed.

- Literature from Kopitzki et al. (2010) demonstrates similar synthetic pathways for related hexaethylene glycol derivatives, confirming the robustness of this method.

Q & A

Q. What are the established methodologies for synthesizing 3,6,9,12,15,18-Hexaoxahexacosan-1-ol, and how can purity be ensured?

Synthesis typically involves sequential etherification reactions to construct the polyether backbone. A stepwise approach using protected alcohol intermediates (e.g., tetrahydropyranyl ethers) can prevent undesired side reactions. Purification requires gradient solvent extraction followed by high-performance liquid chromatography (HPLC) to isolate the target compound. Structural analogs like 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol (CAS 2487-40-3) suggest similar synthetic pathways involving ethylene oxide derivatives .

Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming ether linkage placement and backbone geometry. Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) provides molecular weight validation. Infrared (IR) spectroscopy identifies hydroxyl and ether functional groups. For polyethers, differential scanning calorimetry (DSC) can assess thermal stability and crystallinity .

Q. How can theoretical frameworks guide research on its physicochemical properties?

Molecular dynamics (MD) simulations based on density functional theory (DFT) predict solubility parameters and aggregation behavior. The "Guiding Principle of Evidence-Based Inquiry" emphasizes aligning experimental design with theoretical models, such as Flory-Huggins theory for polymer-solvent interactions .

Q. What are the key challenges in studying its solubility and stability in aqueous systems?

Hydrophilic-lipophilic balance (HLB) calculations and cloud-point measurements are essential. Stability studies under varying pH and temperature conditions require controlled degradation experiments with kinetic modeling. Ethoxylated analogs (e.g., Dodecan-1-ol, ethoxylated) suggest oxidative degradation pathways that may apply to this compound .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for studying its behavior under multifactorial conditions?

A 2^k factorial design evaluates variables like temperature, solvent polarity, and catalyst concentration. Response surface methodology (RSM) identifies interactions between variables. For example, catalytic efficiency in etherification reactions can be modeled using central composite designs .

Q. What strategies resolve contradictions in reported data on its aggregation behavior?

Systematic meta-analysis of published datasets, cross-referenced with controlled replication studies, is critical. Discrepancies may arise from impurities or measurement techniques (e.g., dynamic light scattering vs. cryo-TEM). Aligning results with theoretical frameworks (e.g., critical micelle concentration models) ensures consistency .

Q. How can AI-driven simulations enhance understanding of its structure-function relationships?

COMSOL Multiphysics integrated with machine learning algorithms predicts solvent interactions and phase behavior. Smart laboratories using AI for autonomous experimentation enable real-time adjustments to reaction conditions, improving yield and reproducibility .

Q. What methodologies validate its novel applications in drug delivery or material science?

In vitro assays (e.g., Franz cell diffusion for transdermal delivery) and in silico biocompatibility modeling (e.g., molecular docking with phospholipid bilayers) are essential. Comparative studies with structurally similar compounds (e.g., 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol) provide benchmarks for performance evaluation .

Q. How do multi-disciplinary approaches address gaps in its mechanistic understanding?

Combining synthetic chemistry with biophysical assays (e.g., surface plasmon resonance for binding kinetics) and computational modeling bridges gaps. Collaborative frameworks emphasize iterative hypothesis testing, as outlined in "Guiding Principle 2" of evidence-based inquiry .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。